molecular formula C28H33N7O5 B099517 Benzyloxycarbonyl-glycyl-glycyl-arginine beta-naphthylamide CAS No. 17278-97-6

Benzyloxycarbonyl-glycyl-glycyl-arginine beta-naphthylamide

Cat. No.: B099517
CAS No.: 17278-97-6
M. Wt: 547.6 g/mol
InChI Key: WEVGNOJQGYIXFL-QHCPKHFHSA-N
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Description

Benzyloxycarbonyl-glycyl-glycyl-arginine beta-naphthylamide is a synthetic peptide derivative commonly used in biochemical research. It is known for its role as a substrate in protease assays, particularly for enzymes like trypsin and other serine proteases. The compound is characterized by its complex structure, which includes a benzyloxycarbonyl (Z) protecting group, two glycyl residues, an arginine residue, and a beta-naphthylamide moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyloxycarbonyl-glycyl-glycyl-arginine beta-naphthylamide typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The benzyloxycarbonyl group is used to protect the amino group of the arginine residue during the synthesis. After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyloxycarbonyl-glycyl-glycyl-arginine beta-naphthylamide is widely used in scientific research due to its role as a substrate in protease assays. It is utilized to study the activity and specificity of various proteases, including trypsin and other serine proteases. The compound is also employed in the development of protease inhibitors, which have therapeutic potential in treating diseases such as cancer and viral infections. Additionally, it serves as a model compound in the study of peptide synthesis and peptide-protein interactions .

Mechanism of Action

The mechanism of action of benzyloxycarbonyl-glycyl-glycyl-arginine beta-naphthylamide involves its recognition and cleavage by proteases. The arginine residue is a key recognition site for trypsin and other serine proteases, which cleave the peptide bond adjacent to the arginine. The cleavage releases the beta-naphthylamide moiety, which can be detected spectrophotometrically, allowing for the quantification of protease activity .

Comparison with Similar Compounds

Uniqueness: Benzyloxycarbonyl-glycyl-glycyl-arginine beta-naphthylamide is unique due to its specific recognition by trypsin and other serine proteases, making it a valuable tool in protease research. The beta-naphthylamide moiety provides a convenient spectrophotometric readout, enhancing its utility in enzymatic assays .

Properties

IUPAC Name

benzyl N-[2-[(2-aminoacetyl)amino]acetyl]-N-[(2S)-5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N7O5/c29-16-24(36)33-17-25(37)35(28(39)40-18-19-7-2-1-3-8-19)23(11-6-14-32-27(30)31)26(38)34-22-13-12-20-9-4-5-10-21(20)15-22/h1-5,7-10,12-13,15,23H,6,11,14,16-18,29H2,(H,33,36)(H,34,38)(H4,30,31,32)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVGNOJQGYIXFL-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N(C(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2)C(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N([C@@H](CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2)C(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N7O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90938207
Record name 2-{[N-(2-Amino-1-hydroxyethylidene)glycyl][(benzyloxy)carbonyl]amino}-5-carbamimidamido-N-(naphthalen-2-yl)pentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

547.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17278-97-6
Record name Benzyloxycarbonyl-glycyl-glycyl-arginine beta-naphthylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017278976
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[N-(2-Amino-1-hydroxyethylidene)glycyl][(benzyloxy)carbonyl]amino}-5-carbamimidamido-N-(naphthalen-2-yl)pentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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